4-[(2-Methylbenzyl)oxy]benzoic acid
Overview
Description
“4-[(2-Methylbenzyl)oxy]benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C15H14O3 and a molecular weight of 242.27 .
Molecular Structure Analysis
The “this compound” molecule contains a total of 33 bonds. There are 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Scientific Research Applications
Synthesis and Characterization
4-[(2-Methylbenzyl)oxy]benzoic acid and its derivatives play a crucial role in the synthesis and characterization of various polymers and compounds. For instance, benzoic acid and substituted benzoic acids, including this compound, have been used as dopants for polyaniline, enhancing its conductivity significantly. This demonstrates their potential in developing advanced materials with high electrical conductivity (Amarnath & Palaniappan, 2005).
Polymerization Studies
In the realm of polymer science, the oxidative polycondensation of certain benzoic acid derivatives has been thoroughly investigated. These studies have led to the synthesis of polymers with unique thermal stability and electrical conductivity properties, indicating the role of such compounds in creating new semiconductor materials (Kaya & Bilici, 2006).
Advanced Material Synthesis
The enzymatic oxidative polymerization of para-imine functionalized phenol derivatives, involving this compound, has been explored. This approach has yielded oligomers with high thermal stability and specific electrochemical properties, highlighting its application in producing advanced materials for various technological applications (Kumbul et al., 2015).
Antioxidant Properties
The antioxidant capabilities of new derivatives containing this compound have been assessed. This research underscores the potential of these compounds in developing antioxidant agents, which could be beneficial in pharmaceutical and cosmetic industries (Hussain, 2016).
Crystallography and Structural Analysis
Crystallographic studies of compounds related to this compound have provided insights into their structural properties. Such research is fundamental in the design and development of new materials with desired physical and chemical characteristics (Obreza & Perdih, 2012).
Properties
IUPAC Name |
4-[(2-methylphenyl)methoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-4-2-3-5-13(11)10-18-14-8-6-12(7-9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAKJGNELKZYKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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